6-bromo-1H-indazol-5-ol
Overview
Description
“6-bromo-1H-indazol-5-ol” is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 and is a solid at room temperature . The compound is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of indazoles, including compounds like “6-bromo-1H-indazol-5-ol”, has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for “6-bromo-1H-indazol-5-ol” is 1S/C7H5BrN2O/c8-5-2-6-4 (1-7 (5)11)3-9-10-6/h1-3,11H, (H,9,10) .
Physical And Chemical Properties Analysis
As mentioned earlier, “6-bromo-1H-indazol-5-ol” is a solid at room temperature . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 213.03 .
Scientific Research Applications
Environmental Impact and Toxicology
One relevant area of research involves the study of brominated compounds similar to 6-bromo-1H-indazol-5-ol, focusing on their environmental concentrations and toxicology. For example, studies on 2,4,6-Tribromophenol, a brominated phenol, have provided insights into the environmental presence and potential toxicological effects of such compounds. These studies are crucial in understanding the environmental behavior, sources, and potential impacts of brominated organic compounds, including their occurrence in various matrices and potential toxicity issues. Although not directly about 6-bromo-1H-indazol-5-ol, this research highlights the importance of studying the environmental and toxicological aspects of brominated organic molecules (Koch & Sures, 2018).
Chemical and Biological Applications
The chemistry and biology of indoles and indazoles, including compounds like 6-bromo-1H-indazol-5-ol, have been extensively reviewed, showcasing their significant potential in medicinal chemistry. Derivatives of indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. These activities underscore the broad utility of these compounds in drug discovery and development processes. Such reviews provide a comprehensive overview of the synthetic methodologies, chemical properties, and application potential in various therapeutic areas (Ali et al., 2013).
Therapeutic Potential
Further exploration into the therapeutic applications of indazole derivatives, including 6-bromo-1H-indazol-5-ol, has been documented. These compounds are described for their wide variety of biological activities, with significant interest in developing novel therapeutic agents based on the indazole scaffold. Indazole derivatives have shown promising anticancer and anti-inflammatory activities, among others, highlighting their potential in addressing various health disorders. This body of research indicates the pharmacological importance of indazole derivatives, forming the basis for new drug development efforts (Denya et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-bromo-1H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVBYEQUNGMVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731131 | |
Record name | 6-Bromo-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indazol-5-ol | |
CAS RN |
1206800-18-1 | |
Record name | 6-Bromo-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-1H-INDAZOL-5-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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